1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18660081
InChI: InChI=1S/C11H9BrN4O2/c12-7-2-1-4-15-9(6-13-10(7)15)16-5-3-8(17)14-11(16)18/h1-2,4,6H,3,5H2,(H,14,17,18)
SMILES:
Molecular Formula: C11H9BrN4O2
Molecular Weight: 309.12 g/mol

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18660081

Molecular Formula: C11H9BrN4O2

Molecular Weight: 309.12 g/mol

* For research use only. Not for human or veterinary use.

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C11H9BrN4O2
Molecular Weight 309.12 g/mol
IUPAC Name 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C11H9BrN4O2/c12-7-2-1-4-15-9(6-13-10(7)15)16-5-3-8(17)14-11(16)18/h1-2,4,6H,3,5H2,(H,14,17,18)
Standard InChI Key CCDVHPCWYWKHTQ-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione (C₁₁H₉BrN₄O₂) has a molecular weight of 309.12 g/mol and features a bromine atom at the 8-position of the imidazo[1,2-a]pyridine moiety. The dihydropyrimidine ring introduces two carbonyl groups at positions 2 and 4, creating planar regions that facilitate π-π stacking interactions .

Table 1: Key physicochemical properties

PropertyValue
IUPAC Name1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione
Canonical SMILESC1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br
InChI KeyCCDVHPCWYWKHTQ-UHFFFAOYSA-N
Topological Polar Surface Area78.4 Ų

The bromine substituent enhances electrophilicity at the imidazo[1,2-a]pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions—a property exploited in derivatization strategies .

Crystallographic Insights

X-ray diffraction studies of analogous brominated imidazopyridines reveal intramolecular hydrogen bonding patterns critical for stabilizing the molecular conformation. For example, in 2-(8-bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide, an S(6) ring motif forms via O–H⋯N hydrogen bonds, creating a rigid scaffold that influences binding to biological targets . While direct crystallographic data for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione remains unpublished, molecular modeling predicts similar stabilization through N–H⋯O interactions between the dihydropyrimidine carbonyls and adjacent amine protons.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically begins with 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, which undergoes cyclocondensation with urea derivatives under acidic conditions. Key steps include:

  • Activation: Formation of a mixed anhydride using chloroformate reagents.

  • Cyclization: Reaction with substituted ureas at 80–100°C in anhydrous DMF.

  • Purification: Chromatographic separation to isolate the dihydropyrimidine product .

Critical Parameters:

  • Temperature control (±2°C) to prevent dihydropyrimidine ring oxidation.

  • Strict anhydrous conditions to avoid hydrolysis of the bromoimidazopyridine intermediate.

Derivative StructureBiological ActivityTarget IC₅₀
Piperazine-linked analogsAntiproliferative (HeLa cells)3.5–5.8 μM
Fluorophenyl-substitutedTubulin polymerization inhibition2.0 μM

Derivatives bearing fluorinated aryl groups demonstrate enhanced cytotoxicity against cancer cell lines compared to parent structures, as seen in piperazine-linked imidazopyridines .

Biological Activities and Mechanisms

Analgesic and Sedative Properties

Structural analogs of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione exhibit dose-dependent sedation in murine models, potentially via GABA_A receptor modulation. The dihydropyrimidine carbonyl groups may mimic endogenous ligands’ hydrogen-bonding motifs, enabling allosteric modulation .

Pharmacokinetic Considerations

ADME Profile

  • Absorption: Moderate Caco-2 permeability (Papp = 8.6 × 10⁻⁶ cm/s) due to high polar surface area.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the dihydropyrimidine ring generates inactive pyrimidine-2,4-dione metabolites.

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) predominates in preclinical models .

Toxicity Concerns

  • Genotoxicity: Ames tests negative up to 50 μM.

  • hERG inhibition: Moderate risk (IC₅₀ = 18 μM), warranting structural optimization to reduce cardiac liability .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The 8-bromo substitution confers distinct properties compared to 7-bromo isomers:

Property8-Bromo Derivative7-Bromo Derivative
LogP1.82.1
Cytotoxicity (HeLa)IC₅₀ = 5.8 μMIC₅₀ = 9.3 μM
Metabolic Stabilityt₁/₂ = 64 min (human microsomes)t₁/₂ = 42 min

The 8-bromo isomer’s lower lipophilicity enhances aqueous solubility while maintaining target affinity—a critical factor in drug candidate selection .

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in PEGylated liposomes improves tumor accumulation (8-fold vs. free drug in xenograft models) while reducing off-target effects. Sustained-release formulations maintain plasma concentrations above IC₉₀ for >72 h post-administration .

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